An In-depth Technical Guide to 2-Desmethylene-2-chloromethyl Ethacrynic Acid: Chemical Structure, Physicochemical Properties, and Biological Activity
An In-depth Technical Guide to 2-Desmethylene-2-chloromethyl Ethacrynic Acid: Chemical Structure, Physicochemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Desmethylene-2-chloromethyl ethacrynic acid is a synthetic derivative of ethacrynic acid, a potent loop diuretic and known inhibitor of glutathione S-transferases (GSTs).[1][2][3] As an analogue of a pharmacologically active compound, 2-desmethylene-2-chloromethyl ethacrynic acid holds significant interest for researchers in medicinal chemistry and drug discovery. Its structural modifications, specifically the saturation of the α,β-unsaturated ketone and the introduction of a chloromethyl group, are anticipated to alter its physicochemical properties and biological activity, potentially leading to derivatives with modified potency, selectivity, or metabolic stability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and expected biological activity of 2-desmethylene-2-chloromethyl ethacrynic acid, offering valuable insights for its synthesis, characterization, and evaluation in drug development programs.
Chemical Structure and Identification
The chemical structure of 2-desmethylene-2-chloromethyl ethacrynic acid is characterized by a 2,3-dichlorophenoxyacetic acid moiety linked to a 2-(chloromethyl)butanoyl group at the 4-position of the phenyl ring.
IUPAC Name: 2-[2,3-dichloro-4-[2-(chloromethyl)butanoyl]phenoxy]acetic acid[4][5]
Synonyms: Ethacrynic Acid Impurity B[4][5]
CAS Number: 27929-18-6[4]
Molecular Formula: C₁₃H₁₃Cl₃O₄[4][5]
Molecular Weight: 339.60 g/mol [4][5]
Physicochemical Properties
| Property | Value (Computed) | Source |
| XLogP3 | 3.9 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Rotatable Bond Count | 6 | PubChem[4] |
| Exact Mass | 337.987942 | PubChem[4] |
| Monoisotopic Mass | 337.987942 | PubChem[4] |
| Topological Polar Surface Area | 63.6 Ų | PubChem[4] |
| Heavy Atom Count | 20 | PubChem[4] |
| Formal Charge | 0 | PubChem[4] |
| Complexity | 351 | PubChem[4] |
Proposed Synthesis Protocol
While a specific, detailed synthesis of 2-desmethylene-2-chloromethyl ethacrynic acid has not been published, a plausible synthetic route can be devised based on established methods for the synthesis of ethacrynic acid and its analogues.[1][2][6] The following protocol outlines a potential multi-step synthesis.
Step 1: Friedel-Crafts Acylation
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Reactants: 2,3-Dichlorophenoxyacetic acid and 2-(chloromethyl)butanoyl chloride.
-
Catalyst: A Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Solvent: A suitable inert solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).
-
Procedure:
-
Dissolve 2,3-dichlorophenoxyacetic acid in the chosen solvent and cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst while stirring.
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Add 2-(chloromethyl)butanoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction by carefully adding ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-desmethylene-2-chloromethyl ethacrynic acid.
-
Step 2: Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.[7][8]
Below is a conceptual workflow for the proposed synthesis and characterization.
Caption: Proposed workflow for the synthesis and characterization of 2-desmethylene-2-chloromethyl ethacrynic acid.
Biological Activity and Mechanism of Action
The primary biological target of ethacrynic acid is the Na-K-2Cl symporter (NKCC2) in the thick ascending loop of Henle, which is responsible for its diuretic effect.[3] Additionally, ethacrynic acid and its derivatives are well-documented inhibitors of glutathione S-transferases (GSTs).[1][9][10] GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of xenobiotics, including many anticancer drugs. Overexpression of GSTs is a known mechanism of multidrug resistance in cancer cells.
2-Desmethylene-2-chloromethyl ethacrynic acid, lacking the α,β-unsaturated ketone moiety of its parent compound, is not expected to undergo Michael addition with the sulfhydryl group of glutathione. However, the presence of the chloromethyl group introduces an electrophilic center that can potentially react with nucleophilic residues, such as cysteine, in the active site of GSTs, leading to irreversible inhibition. The dichlorinated phenyl ring and the carboxylic acid moiety are also important for binding to the enzyme.
Proposed Mechanism of GST Inhibition:
The proposed mechanism of action involves the alkylation of a reactive cysteine residue within the active site of GST by the chloromethyl group of the inhibitor. This covalent modification would lead to irreversible inactivation of the enzyme.
Caption: Proposed mechanism of irreversible inhibition of Glutathione S-Transferase by 2-desmethylene-2-chloromethyl ethacrynic acid.
Experimental Protocol for Biological Evaluation: GST Inhibition Assay
To experimentally validate the inhibitory activity of 2-desmethylene-2-chloromethyl ethacrynic acid against GSTs, a standard enzymatic assay can be performed.
Materials:
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Purified recombinant human GST isozymes (e.g., GSTA1-1, GSTM1-1, GSTP1-1)
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1-Chloro-2,4-dinitrobenzene (CDNB)
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Reduced glutathione (GSH)
-
2-Desmethylene-2-chloromethyl ethacrynic acid
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CDNB, GSH, and the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to determine the IC₅₀ value.
-
-
Assay Protocol:
-
In each well of the microplate, add the assay buffer.
-
Add the GST enzyme solution.
-
Add the test compound at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C) to allow for potential time-dependent inhibition.
-
Initiate the reaction by adding a mixture of CDNB and GSH.
-
Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Conclusion
2-Desmethylene-2-chloromethyl ethacrynic acid represents an intriguing analogue of ethacrynic acid with the potential for irreversible inhibition of glutathione S-transferases. While experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a solid foundation for its synthesis, characterization, and evaluation. The proposed synthetic route and biological assay protocol offer a clear path for researchers to explore the therapeutic potential of this compound, particularly in the context of overcoming multidrug resistance in cancer. Further investigation into its selectivity for different GST isozymes and its in vivo efficacy is warranted to fully elucidate its pharmacological profile.
References
- Ploemen, J. H., van Ommen, B., & van Bladeren, P. J. (1990). Inhibition of rat and human glutathione S-transferase isoenzymes by ethacrynic acid and its glutathione conjugate. Biochemical Pharmacology, 40(7), 1631-1635.
- Ploemen, J. H., Bogaards, J. J., Veldink, G. A., van Ommen, B., Jansen, D. H., & van Bladeren, P. J. (1993). Isoenzyme selective irreversible inhibition of rat and human glutathione S-transferases by ethacrynic acid and two brominated derivatives. Biochemical pharmacology, 45(3), 633-639.
- Oakley, A. J., Lo Bello, M., Battistoni, A., Ricci, G., Rossjohn, J., Whittington, D. A., ... & Parker, M. W. (1999). The structures of human glutathione S-transferase P1-1 in complex with ethacrynic acid and its glutathione conjugate. Journal of molecular biology, 291(4), 913-926.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131877060, 2-Desmethylene-2-chloromethyl Ethacrynic Acid. Retrieved March 28, 2024 from [Link].
- Zhang, J., Li, Y., Liu, Y., Wang, R., & Chen, L. (2005). Synthesis and structure-activity relationship of ethacrynic acid analogues on glutathione-s-transferase P1-1 activity inhibition. Bioorganic & medicinal chemistry letters, 15(11), 2823-2826.
- Ali, S. A., Begum, A., Mokale, S. N., & More, S. (2021). Diuretic Effect of Novel Structural Analogues of Ethacrynic Acid. European Journal of Biomedical and Pharmaceutical Sciences, 8(7), 586-594.
- Emmanuel, L. (2022). A Brief Overview on Synthesis and Biological Evaluation of Ethacrynic Acid. Journal of Basic and Clinical Pharmacy, 13(1), 122.
-
PubChem. (n.d.). 2-Desmethylene-2-chloromethyl Ethacrynic Acid. Retrieved March 28, 2024, from [Link].
- Kuzma, M., Murányi, V., Mayer, M., Rozmer, Z., & Perjési, P. (2020). Development and validation of a stability-indicating HPLC assay method for determination of ethacrynic acid in solution formulation. HPLC-MS identification of hydrolytic and oxidative degradation products. Journal of Pharmaceutical and Biopharmaceutical Research, 2(1), 131-144.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 131877060, 2-Desmethylene-2-chloromethyl Ethacrynic Acid. Retrieved March 28, 2024 from [Link].
- Kuzma, M., Murányi, V., Mayer, M., Rozmer, Z., & Perjési, P. (2020). Development and validation of a stability-indicating HPLC assay method for determination of ethacrynic acid in solution formulation. HPLC-MS identification of hydrolytic and oxidative degradation products. Journal of Pharmaceutical and Biopharmaceutical Research, 2(1), 131-144.
- Zhang, J., Li, Y., Liu, Y., Wang, R., & Chen, L. (2005). Synthesis and structure-activity relationship of ethacrynic acid analogues on glutathione-s-transferase P1-1 activity inhibition. Bioorganic & medicinal chemistry letters, 15(11), 2823-2826.
- Kuzma, M., Murányi, V., Mayer, M., Rozmer, Z., & Perjési, P. (2020). Development and validation of a stability-indicating HPLC assay method for determination of ethacrynic acid in solution formulation. HPLC-MS identification of hydrolytic and oxidative degradation products. Journal of Pharmaceutical and Biopharmaceutical Research, 2(1), 131-144.
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